Product packaging for Hapalindole U(Cat. No.:CAS No. 106928-30-7)

Hapalindole U

Cat. No.: B026033
CAS No.: 106928-30-7
M. Wt: 304.4 g/mol
InChI Key: SLUFHMQYBPOTFZ-ZRRCRCOKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hapalindole U is a tetracyclic indole alkaloid natural product originally isolated from cyanobacteria of the order Stigonematales. As a member of the hapalindole family, it features a characteristic polycyclic ring system derived from a cis-indole isonitrile moiety and a geranyl monoterpene unit. This complex scaffold, with multiple stereocenters, serves as a foundational core structure for a broader class of related alkaloids, including the fischerindoles and ambiguines. Its structure makes it a compelling subject for research in organic synthesis and enzymatic biosynthesis. This compound is supplied for research applications, including: Antimicrobial Research: this compound and its structural analogs have demonstrated significant antibacterial and antimycotic activities against a range of Gram-positive bacteria and fungi, making them interesting leads for investigating new anti-infective mechanisms. Chemical Biology & Biosynthesis: this compound is a key intermediate for studying the remarkable biocatalysis performed by Stig cyclases, a class of enzymes that catalyze stereoselective C-C bond formation and complex cyclization cascades. Total Synthesis & Medicinal Chemistry: The intricate molecular architecture of this compound presents a challenging and valuable target for total synthesis campaigns. It also serves as a versatile synthetic precursor for the construction of more complex natural products like ambiguine H, enabling structure-activity relationship (SAR) studies. Please Note: This product is strictly for Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications, nor for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H24N2 B026033 Hapalindole U CAS No. 106928-30-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

106928-30-7

Molecular Formula

C21H24N2

Molecular Weight

304.4 g/mol

IUPAC Name

(2S,3R,4R,7S)-4-ethenyl-3-isocyano-4,8,8-trimethyl-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),9(16),10,12-tetraene

InChI

InChI=1S/C21H24N2/c1-6-21(4)11-10-15-18(19(21)22-5)13-12-23-16-9-7-8-14(17(13)16)20(15,2)3/h6-9,12,15,18-19,23H,1,10-11H2,2-4H3/t15-,18+,19+,21-/m0/s1

InChI Key

SLUFHMQYBPOTFZ-ZRRCRCOKSA-N

SMILES

CC1(C2CCC(C(C2C3=CNC4=CC=CC1=C43)[N+]#[C-])(C)C=C)C

Isomeric SMILES

C[C@@]1(CC[C@H]2[C@H]([C@H]1[N+]#[C-])C3=CNC4=CC=CC(=C43)C2(C)C)C=C

Canonical SMILES

CC1(C2CCC(C(C2C3=CNC4=CC=CC1=C43)[N+]#[C-])(C)C=C)C

Synonyms

hapalindole U

Origin of Product

United States

Biosynthetic Pathways and Enzymology of Hapalindole U

Elucidation of the Hapalindole Biosynthetic Pathway

Recent studies have significantly advanced the understanding of the hapalindole biosynthetic pathway. The core ring system of hapalindoles and related fischerindoles arises from a common biosynthetic intermediate. researchgate.net This process involves several enzymatic steps that convert simple precursors into the complex alkaloid structure.

Precursor Compounds: L-Tryptophan and Geranyl Pyrophosphate (GPP)

The biosynthesis of hapalindole U begins with two primary precursor molecules: the aromatic amino acid L-tryptophan and the isoprenoid precursor geranyl pyrophosphate (GPP). escholarship.orgnih.govacs.orgnih.govwpmucdn.comnsf.govresearchgate.net L-tryptophan provides the indole (B1671886) moiety of the hapalindole structure. escholarship.orgnih.govacs.orgnih.govwpmucdn.comnsf.govresearchgate.net GPP, a ten-carbon isoprenoid diphosphate, contributes the terpene portion of the molecule. escholarship.orgnih.govacs.orgnih.govwpmucdn.comnsf.govresearchgate.netresearchgate.net The convergence of these two distinct metabolic pathways highlights the hybrid nature of hapalindole alkaloids as indole-terpene natural products.

Key Intermediates: cis-Indole Isonitrile Subunit and 3-Geranyl cis-Indole Isonitrile

L-Tryptophan is initially converted into a cis-indole isonitrile subunit through a series of enzymatic steps. escholarship.orgnih.govacs.orgnih.govwpmucdn.comnsf.govresearchgate.net This indole isonitrile intermediate then undergoes prenylation with geranyl pyrophosphate (GPP) at the C-3 position of the indole ring. escholarship.orgnih.govacs.orgnih.govnsf.govresearchgate.net This prenylation step, catalyzed by an aromatic prenyltransferase such as FamD2, yields 3-geranyl cis-indole isonitrile. researchgate.netescholarship.orgnih.govresearchgate.netresearchgate.net This prenylated intermediate, also referred to as 3-GC or intermediate 1 or 2 in some literature, is a crucial branch point in the biosynthesis, serving as the substrate for the subsequent cyclization cascade that forms the polycyclic core of hapalindoles and fischerindoles. researchgate.netescholarship.orgresearchgate.netnih.govresearchgate.net

Enzymatic Cascade for Hapalindole Core Formation

The formation of the polycyclic core of this compound from 3-geranyl cis-indole isonitrile is mediated by a class of enzymes known as Stig cyclases. researchgate.netescholarship.orgacs.orgnih.govnsf.govresearchgate.netresearchgate.netnih.govresearchgate.netchemrxiv.orgosti.govnih.gov These enzymes catalyze a remarkable cascade of reactions, including a Cope rearrangement and a 6-exo-trig cyclization, followed by electrophilic aromatic substitution. escholarship.orgacs.orgnih.govresearchgate.netresearchgate.netnih.govchemrxiv.orgosti.govnih.gov

Stig Cyclases (e.g., HpiC1, FamC1): Mediating Polycyclic Core Assembly

Stig cyclases are key enzymes in the biosynthesis of hapalindole-type alkaloids, responsible for assembling the characteristic polycyclic ring system from the 3-geranyl cis-indole isonitrile intermediate. researchgate.netescholarship.orgacs.orgnih.govwpmucdn.comnsf.govresearchgate.netresearchgate.netresearchgate.netnih.govresearchgate.netchemrxiv.orgosti.govnih.govenzyme-database.org Specific Stig cyclases, such as HpiC1 and FamC1, have been shown to catalyze the formation of this compound or its epimer, 12-epi-hapalindole U. researchgate.netnih.govwpmucdn.comresearchgate.netresearchgate.netnih.govchemrxiv.orgnih.govenzyme-database.org HpiC1, for instance, catalyzes the formation of 12-epi-hapalindole U in vitro. researchgate.netnih.govosti.gov FamC1 has also been shown to be involved in the synthesis of 12-epi-hapalindole U. researchgate.netnih.govresearchgate.netenzyme-database.org These cyclases are known to operate through a multi-step mechanism. escholarship.orgacs.orgnih.govresearchgate.netresearchgate.netnih.govchemrxiv.orgosti.govnih.gov

Research findings indicate that Stig cyclases can function as homodimers or heteromeric complexes, and the specific cyclase or cyclase combination can influence the stereochemistry and regiochemistry of the resulting hapalindole or fischerindole product. wpmucdn.comchemrxiv.orgnih.gov For example, the homodimeric form of FamC1 produces 12-epi-hapalindole U. nih.gov The activity of some Stig cyclases has also been shown to be dependent on calcium ions. wpmucdn.comresearchgate.netchemrxiv.org

Cope Rearrangement Mechanism

The first key step catalyzed by Stig cyclases in the formation of the hapalindole core is a rare biocatalytic Cope rearrangement of the 3-geranyl cis-indole isonitrile intermediate. researchgate.netescholarship.orgacs.orgnih.govnsf.govresearchgate.netresearchgate.netresearchgate.netnih.govresearchgate.netchemrxiv.orgosti.govnih.govnih.govumich.edu This escholarship.orgescholarship.org-sigmatropic rearrangement is crucial for setting the stereochemistry at specific carbon positions (e.g., C11 and C12) in the nascent polycyclic structure. nih.govresearchgate.netchemrxiv.org Computational studies and mutational analysis of Stig cyclases like HpiC1 have provided insights into the residues involved in this acid-catalyzed rearrangement. researchgate.netnih.gov

6-exo-trig Cyclization Mechanism

Following the Cope rearrangement, the resulting intermediate undergoes a 6-exo-trig cyclization. researchgate.netescholarship.orgacs.orgnih.govnsf.govresearchgate.netresearchgate.netresearchgate.netnih.govresearchgate.netchemrxiv.orgosti.govnih.govnih.gov This cyclization step is responsible for forming another ring in the polycyclic core and establishes additional stereocenters (e.g., at C10 and C15). nih.govresearchgate.netchemrxiv.org The enzymatic environment provided by the Stig cyclases facilitates this ring-forming reaction. The cascade is completed by an electrophilic aromatic substitution, which leads to the formation of the final tetracyclic hapalindole or fischerindole core, with the regioselectivity of this step determining whether a hapalindole (C-4 attachment) or fischerindole (C-2 attachment) scaffold is generated. escholarship.orgacs.orgnih.govresearchgate.netresearchgate.netnih.govchemrxiv.orgosti.govnih.gov

Data Table: Key Enzymatic Steps and Products

StepEnzyme ClassExample EnzymeSubstrateProduct(s)Key Mechanism(s)
Prenylation of cis-Indole IsonitrilePrenyltransferaseFamD2cis-Indole Isonitrile, GPP3-Geranyl cis-Indole IsonitrilePrenylation
Polycyclic Core FormationStig CyclaseHpiC1, FamC13-Geranyl cis-Indole Isonitrile12-epi-Hapalindole U, this compound (via combinations)Cope Rearrangement, 6-exo-trig Cyclization, EAS
Electrophilic Aromatic Substitution (EAS)

Electrophilic aromatic substitution is a crucial step in the cyclization cascade that forms the polycyclic core of this compound. Following a Cope rearrangement and a 6-exo-trig cyclization, a terminal electrophilic aromatic substitution reaction occurs, leading to the formation of the tetracyclic ring system. researchgate.netnih.govosti.gov This step is directed by cyclase enzymes and contributes to the regiochemical control observed in the formation of hapalindoles and fischerindoles. nih.govosti.gov

Role of Prenyltransferases (e.g., FamD1, FamD2, AmbP3)

Prenyltransferases play a vital role in the early stages of hapalindole biosynthesis by catalyzing the attachment of isoprenoid units to the indole precursor. Enzymes like FamD1, FamD2, and AmbP3 are involved in this process. wpmucdn.comacs.org FamD2, for instance, is an aromatic prenyltransferase that requires Mg²⁺ for its activity and catalyzes the condensation of dimethylallyl pyrophosphate (DMAPP) and isopentenyl pyrophosphate (IPP) to form geranyl pyrophosphate (GPP), which is then used for prenylation of the indole core. wpmucdn.comresearchgate.net FamD1 (also known as AmbP3) is another aromatic prenyltransferase involved in the pathway. acs.orgnih.govrcsb.org

Regioselective Prenylation of Indole Precursors

The prenylation of indole precursors is a regioselective process, meaning that the isoprenoid group is attached at specific positions on the indole ring. AmbP1, a cyanobacterial aromatic prenyltransferase, is responsible for the regioselective geranylation of cis-indolyl vinyl isonitrile at the C-3 position, leading to the formation of (R)-3-geranyl-3-isocyanovinyl indolenine, a key biogenetic precursor for hapalindole-type alkaloids. nih.govbeilstein-journals.org This regioselectivity is influenced by factors such as the presence of Mg²⁺ ions, which can suppress prenylation at alternative positions like C-2. nih.govbeilstein-journals.orgresearchgate.netbeilstein-journals.org AmbP3 also exhibits plastic selectivities, transferring the dimethylallyl group to different positions and in different manners (normal vs. reverse) depending on the substrate. researchgate.netbeilstein-journals.orgresearchgate.netbeilstein-journals.org

Structural Basis of Substrate Binding and Prenylation Modes (Normal vs. Reverse Prenylation)

Structural studies of prenyltransferases like AmbP3 have provided insights into the molecular basis for their substrate binding and the control of prenylation modes (normal vs. reverse). The crystal structures of AmbP3 in complex with different substrates, such as this compound and hapalindole A, have revealed distinct orientations for substrate binding that dictate whether normal or reverse prenylation occurs. beilstein-journals.orgnih.govsemanticscholar.org This plasticity in substrate binding is attributed to the hydrophobic nature of the binding pocket and the flexibility of amino acids surrounding the prenyl donor. beilstein-journals.orgnih.gov Normal prenylation involves attack at the C-1 position of the isoprenoid diphosphate, while reverse prenylation involves attack at the C-3 position. beilstein-journals.orgmdpi.com AmbP3 can catalyze reverse prenylation of this compound at its C-2 position, while catalyzing normal prenylation of hapalindole A (a C-10 epimer of this compound) at the same C-2 position. beilstein-journals.orgresearchgate.netbeilstein-journals.orgnih.gov

Data highlighting the prenylation modes of AmbP3 with different substrates:

EnzymeSubstratePrenyl DonorPosition of PrenylationPrenylation Mode
AmbP3This compoundDimethylallyl groupC-2Reverse
AmbP3Hapalindole ADimethylallyl groupC-2Normal

Calcium-Dependent Enzymatic Activities in Hapalindole Biogenesis (e.g., AmbU1-AmbU4 Complex)

Calcium ions have been shown to play a critical role in the activity and selectivity of certain enzymes involved in hapalindole biogenesis, particularly the isomerocyclases (Stig cyclases). wpmucdn.comumich.eduresearchgate.netresearchgate.netchemrxiv.orgnih.govnih.gov The AmbU1-AmbU4 enzymatic complex, for instance, has been identified as a calcium-dependent system responsible for the selective formation of this compound. researchgate.netresearchgate.netnih.gov The presence of supplementary Ca²⁺ can significantly influence the product profile of these enzymatic reactions, shifting selectivity towards specific hapalindole stereoisomers. nih.govnih.govnih.gov Crystal structures of some Stig cyclases, like HpiC1, have revealed the presence of bound calcium ions within their dimeric assembly, suggesting a direct role for calcium in their function. nih.govresearchgate.net

Late-Stage Tailoring Reactions and Structural Diversification

Following the formation of the core polycyclic scaffold, this compound and related compounds undergo diverse late-stage tailoring reactions. acs.orgresearchgate.netnih.govwpmucdn.com These modifications, mediated by additional biosynthetic enzymes, are responsible for the wide array of structural variations observed in the hapalindole family of alkaloids. acs.orgresearchgate.netnih.govwpmucdn.com These tailoring reactions can include processes such as oxidation and halogenation, further increasing the complexity and diversity of the final natural products. nih.gov

Stereochemical Control by Cyclase Enzymes

Cyclase enzymes, particularly the Stig cyclases, are crucial for controlling the stereochemistry during the formation of the hapalindole core. researchgate.netnih.govwpmucdn.comumich.eduresearchgate.netchemrxiv.orgnih.govnih.gov These enzymes catalyze a cascade of reactions, including the Cope rearrangement and subsequent cyclizations, which establish multiple chiral centers in a stereospecific manner. nih.govosti.govumich.educhemrxiv.orgnih.govnih.govosti.gov Different Stig cyclases, and even different oligomeric forms (homo- and heterodimers) of these cyclases, can lead to the formation of different hapalindole stereoisomers. researchgate.netwpmucdn.comumich.edunih.govnih.gov The stereochemical outcome is precisely controlled by these enzymes, contributing significantly to the structural diversity within the hapalindole family. umich.educhemrxiv.orgnih.gov

Data illustrating stereochemical control by different cyclase combinations:

Cyclase(s)Major Product(s)Stereochemical Pattern (C10, C11, C12, C15)
FamC2 and FamC3 (heterodimer)Hapalindole HNot explicitly stated in snippets, but different from 12-epi-hapalindole U. wpmucdn.com
FamC1 (AmbU4)12-epi-hapalindole U(C10S, 11R, 12S, 15S) researchgate.netosti.gov
HpiC112-epi-hapalindole U(C10S, 11R, 12S, 15S) nih.govosti.govosti.gov
FimC512-epi-fischerindole UIdentical to 12-epi-hapalindole U at C10, C11, C12, C15, but different C-ring regiochemistry. nih.govosti.gov

Mechanistic Aspects of C-H Oxidation and Halogenation

While the primary focus for this compound biosynthesis is the cyclization cascade, related hapalindole-type alkaloids undergo further tailoring modifications, including C-H oxidation and halogenation. Although direct enzymatic C-H oxidation leading specifically to this compound is not explicitly detailed in the provided information, studies on related pathways, such as the biosynthesis of welwitindolinones, mention oxidative steps. nih.govmdpi.com For instance, the formation of the spirooxindole intermediate in welwitindolinone A is proposed to involve an epoxidation at the indole C-2/C-3 positions, triggering a cyclization cascade and further oxidation. nih.gov

Halogenation is a common modification in many hapalindole-type alkaloids. nih.govresearchgate.net This process is often catalyzed by α-ketoglutarate-dependent oxygenases. researchgate.net Research on the halogenating enzyme WelO5 from Hapalosiphon welwitschii, involved in welwitindolinone biosynthesis, has provided insights into the mechanism of halogenation. nih.govacs.org Quantum mechanical and molecular mechanical calculations have helped confirm the mechanism for chlorination and the role of specific amino acid residues in the enzyme's active site. nih.gov These studies reveal unique features of halogenating biocatalysts in this family and how residues cooperate to prevent hydroxylation. nih.gov While these studies focus on related compounds, they provide a framework for understanding potential halogenation events that could occur in the broader hapalindole pathway, although specific halogenation of this compound itself is not detailed in the provided text.

Biosynthetic Relationship of this compound to Related Alkaloids (e.g., Ambiguines, Fischerindoles)

This compound occupies a central position in the biosynthetic network of hapalindole-type alkaloids, serving as a validated precursor to ambiguine (B12290726) alkaloids. expasy.orgnih.govnih.gov The formation of this compound by Stig cyclases is a branching point that can lead to the biosynthesis of various downstream metabolites. expasy.org

Following the formation of the tetracyclic hapalindole core, further late-stage prenylation, cyclization, and oxidation reactions are responsible for the formation of more complex structures like ambiguines and welwitindolinones. nih.gov Specifically, ambiguines are formed through further prenylation of the hapalindole core. researchgate.netmdpi.com For example, reverse prenylation of this compound with dimethylallyl pyrophosphate (DMAPP), catalyzed by aromatic prenyltransferases like AmbP3, leads to the production of ambiguine H. acs.org Ambiguine H then serves as a key biosynthetic precursor for a diverse array of other ambiguine subfamily members. acs.org

The Stig cyclases play a crucial role in directing the biosynthesis towards either the hapalindole or fischerindole core structures. nih.govescholarship.orgresearchgate.net The cyclization of the geranylated indole isonitrile intermediate can result in electrophilic aromatic substitution at either the indole C-4 position, leading to the hapalindole core (like this compound), or at the indole C-2 position, leading to the fischerindole core. escholarship.org Different Stig cyclases or combinations of cyclases can influence this regioselectivity. researchgate.netresearchgate.net For instance, while certain Stig cyclases produce this compound, others like FisC identified from Fischerella sp. SAG46.79 generate 12-epi-fischerindole U. researchgate.netresearchgate.net This demonstrates how subtle differences in the enzymes can lead to the structural diversity observed within the hapalindole and fischerindole families. The proposed biosynthetic scheme suggests that after the formation of a tricyclic intermediate, the pathway diverges, with cyclization between C-4 and C-16 leading to tetracyclic hapalindoles and cyclization between C-2 and C-16 leading to tetracyclic fischerindoles. mdpi.com

The biosynthesis of these related alkaloids highlights the intricate enzymatic machinery present in cyanobacteria that allows for the generation of a wide array of structurally diverse and biologically active natural products from common precursors. nih.govnih.govresearchgate.net

Total Synthesis and Synthetic Methodologies of Hapalindole U

Historical Overview of Total Synthesis Efforts

The synthetic journey towards Hapalindole U and related hapalindole alkaloids began with initial explorations into constructing their core structures. Early efforts often involved lengthy, multi-step sequences. pitt.edu

Development of Enantioselective Total Syntheses

The demand for enantiomerically pure natural products for biological studies spurred the development of enantioselective total syntheses of this compound. Significant advancements were made by the Baran group, who developed an efficient, enantiospecific, and scalable route to (−)-Hapalindole U. pitt.eduresearchgate.netnih.govresearchgate.netnih.govacs.org This approach, featuring an oxidative indole (B1671886)–enolate coupling, allowed for the synthesis of gram quantities of the natural product. pitt.edunih.govresearchgate.net Other enantioselective approaches to hapalindole-type alkaloids have also been reported, utilizing strategies such as Lewis acid catalyzed Friedel-Crafts reactions and catalytic asymmetric hydrogenation. researchgate.netrsc.orgrsc.org These developments significantly improved the efficiency and accessibility of enantiopure this compound compared to earlier racemic methods.

Key Synthetic Strategies and Transformations

Several key synthetic strategies and transformations have been instrumental in the total synthesis of this compound, enabling the efficient construction of its complex molecular framework.

Oxidative Indole-Enolate Coupling

The oxidative indole–enolate coupling has emerged as a powerful key transformation in the synthesis of the hapalindole framework. nih.govnih.govnih.govu-tokyo.ac.jpymilab.com This reaction involves the formation of a carbon-carbon bond between the C3 position of an indole ring and the enolate of a carbonyl compound, facilitated by a single-electron oxidant, such as Cu(II) 2-ethylhexanoate. nih.govnih.govacs.org This direct coupling allows for the rapid construction of the core heterocyclic structure found in hapalindoles and related alkaloids. nih.govnih.gov It stands as a key retrosynthetic disconnection in several successful total syntheses, providing a single-step access to complex heterocyclic structures that would be challenging to form by other methods. nih.govnih.gov

Direct Indole Coupling Reactions for C-C Bond Formation

Beyond the oxidative indole-enolate coupling, other direct indole coupling reactions have been developed and applied to the synthesis of hapalindole-type alkaloids. nih.govu-tokyo.ac.jpymilab.com These methods focus on forming carbon-carbon bonds directly between an indole moiety and another coupling partner without requiring prior functionalization of the indole. acs.org This approach aligns with the principles of redox economy and step economy, minimizing unnecessary synthetic manipulations. nih.govacs.org The use of direct indole coupling has enabled efficient, practical, and scalable syntheses of various members of the hapalindole family. nih.govacs.org

Cascade Cyclization Strategies (e.g., 6-exo-trig, Radical Cyclization)

Cascade cyclization strategies play a significant role in the construction of the polycyclic framework of this compound and related compounds. In the biosynthesis of hapalindole-type natural products, a proposed pathway involves a three-step cascade catalyzed by Stig cyclases, including a nih.govnih.gov-sigmatropic (Cope) rearrangement, a 6-exo-trig cyclization, and a terminal electrophilic aromatic substitution reaction to form the core structure. nih.govresearchgate.net

In synthetic approaches, radical cyclizations, particularly the 6-exo-trig pathway, have been explored for forging cyclic systems. While radical conditions were attempted for cyclization onto a brominated indole substrate intended for this compound synthesis, they preferentially yielded the undesired 7-endo-trig product. nih.gov However, radical cascade processes have proven effective in the synthesis of other complex terpenoids, highlighting their potential in constructing challenging polycyclic architectures. escholarship.org

Lewis Acid Catalyzed Friedel-Crafts Reactions involving Indole

Lewis acid catalyzed Friedel-Crafts reactions involving indole have been utilized in the synthesis of this compound and its epimer, 12-epi-hapalindole U. researchgate.netnih.govresearchgate.net A highly regio- and diastereoselective Lewis acid catalyzed Friedel-Crafts reaction of indole with cyclic allylic alcohols has been a key step in some synthetic routes. researchgate.netnih.gov While Friedel-Crafts cyclization at the indole C4 position to form the tetracyclic hapalindole skeleton was recognized as a potentially simple solution, it presented difficulties due to the locus of reactivity residing in the indole C2,C3 π-bond. nih.gov Attempts to achieve this cyclization using a variety of Lewis acids often resulted in starting material decomposition or the formation of undesired side products. nih.gov

Intramolecular Reductive Heck Reaction for Polycyclic Core Construction

The intramolecular reductive Heck reaction has been successfully employed in the construction of the polycyclic core of this compound. researchgate.netnih.govresearchgate.net This reaction is a powerful method for forming new carbon-carbon bonds and has seen extensive use in the total synthesis of natural products. nih.govencyclopedia.pub In the context of this compound synthesis, a palladium-based intramolecular reductive Heck cyclization was developed to form the desired 6-membered ring of the tetracyclic core. nih.gov This approach was pursued after radical cyclization attempts favored an undesired ring closure. nih.gov Optimization of the reductive Heck reaction conditions was crucial to achieve synthetically useful yields of the tetracyclic product. nih.gov The reductive Heck reaction involves intercepting an alkylpalladium(II) intermediate with a hydride source, typically formate, followed by reductive cleavage to form a new C-H bond. nih.gov

Alkynyl Aluminates in Regioselective Nucleophilic Epoxide Opening

Alkynyl aluminate complexes have been utilized to achieve regioselective nucleophilic epoxide opening from a sterically hindered site in the synthesis of this compound and related compounds. researchgate.netnih.govresearchgate.net Regioselective nucleophilic ring opening of epoxides is a valuable method for accessing functionalized molecules. rsc.org While many methods rely on substrate bias for regiocontrol, catalyst-controlled regioselectivity in epoxide opening has also been developed. rsc.orgnih.gov In the synthesis of this compound, the use of an alkynyl aluminate complex facilitated the opening of a specific epoxide, demonstrating the utility of such reagents in controlling regiochemistry at challenging positions. researchgate.netnih.govresearchgate.net

Isonitrile-Assisted Prenylation and Photofragmentation Cascades

An isonitrile-assisted prenylation of an indole followed by a photofragmentation cascade has been a key sequence in the total synthesis of (-)-hapalindole U and the subsequent synthesis of (+)-ambiguine H. ebi.ac.uknih.govresearchgate.netacs.orgnih.govacs.org This novel methodology allowed for the introduction of the prenyl group and the construction of the ambiguine (B12290726) framework from a hapalindole precursor. nih.gov The isonitrile moiety plays a crucial role in this sequence, facilitating the prenylation of the indole ring and subsequent photoinduced fragmentation to yield the desired product. nih.govbaranlab.org

Scalability and Efficiency of Synthetic Routes

Developing scalable and efficient synthetic routes is essential for providing access to sufficient quantities of complex natural products like this compound for further study. researchgate.net The pressure to prepare compounds more efficiently has led to scrutiny of traditional synthetic methods and a focus on minimizing steps and waste. acs.org

Achievement of Gram-Scale Access to this compound

Significant efforts have been directed towards achieving gram-scale access to this compound. ebi.ac.ukresearchgate.netacs.orgnih.gov A practical and enantiospecific total synthesis of (-)-hapalindole U has been reported that allows for gram-scale production. ebi.ac.uknih.govresearchgate.netnih.gov This route features an eight-step sequence that is protecting-group-free and includes key steps such as an oxidative indole-enolate coupling. ebi.ac.uknih.govnih.gov The successful development of a gram-scale synthesis of this compound was instrumental in enabling the first total synthesis of ambiguine H. ebi.ac.uknih.govnih.gov

Comparative Analysis of Step-Count and Overall Yields across Different Syntheses

Another enantiospecific total synthesis of (-)-hapalindole U was reported as an eight-step route. ebi.ac.uk This synthesis featured an oxidative indole-enolate coupling as a key step and was described as practical and protecting-group-free, allowing for gram-scale access to the compound. ebi.ac.uk

A synthesis reported by Baran and co-workers achieved the total synthesis of this compound in six steps. organic-chemistry.org This route involved the direct coupling of a relatively simple terpene with a bromoindole. organic-chemistry.org

Comparing these examples highlights the ongoing efforts to develop more concise and efficient synthetic pathways to this compound. The variation in step-count and yield reflects different strategic approaches, reagent choices, and the complexity introduced or managed at various stages of the synthesis.

Here is a comparative overview of selected this compound syntheses:

Synthesis ReferenceStereochemistryStep CountOverall YieldKey Strategy / Features
J. Org. Chem. 2012 nih.govfigshare.comD,L1325%Silyl ether-based strategy
Tetrahedron 2015 ebi.ac.ukEnantiospecific8Not specifiedOxidative indole-enolate coupling, protecting-group-free
Nature 2007 organic-chemistry.orgNot specified6Not specifiedDirect coupling of terpene and bromoindole

"Redox Economy" as a Guiding Principle in Hapalindole Synthesis

The concept of "redox economy" is a guiding principle in organic synthesis that aims to minimize superfluous redox manipulations throughout a synthetic route. nih.govacs.org Analogous to atom economy or step economy, redox economy emphasizes designing syntheses where the oxidation state of intermediates progresses linearly and steadily towards the target molecule. nih.govacs.org This approach seeks to avoid unnecessary oxidation and reduction steps that add to the complexity, cost, and waste of a synthesis.

In the context of hapalindole synthesis, including this compound, adhering to redox economy involves strategic planning to build the molecular architecture while controlling the oxidation states of the carbon framework and functional groups. nih.govnih.gov For instance, synthetic strategies that employ oxidative coupling reactions to directly form key carbon-carbon or carbon-heteroatom bonds can be considered redox-economical, as they avoid multi-step sequences involving functional group interconversions that change the oxidation state. acs.orgnih.gov

Several syntheses of hapalindole-type natural products, including approaches relevant to this compound, have been characterized by their adherence to the concept of redox economy. nih.govacs.orgnih.govscribd.comebi.ac.uk The use of direct indole coupling, for example, has been highlighted as an approach enabling efficient and protecting-group-free syntheses of various hapalindoles, aligning with redox economic principles. nih.govacs.orgnih.gov By carefully selecting reactions and the order in which bonds are formed and modified, chemists can design more efficient and sustainable routes to complex natural products like this compound, minimizing redundant redox adjustments. nih.govacs.org

Structure Activity Relationship Sar Studies of Hapalindole U and Analogues

Methodologies for SAR Elucidation

Elucidating the SAR of hapalindole U and its analogues involves various synthetic and biological approaches to generate and test a diverse set of related compounds.

Generation of Structural Analogues via Chemical Synthesis (Total Synthesis, Late-Stage Derivatization)

Chemical synthesis, including both total synthesis and late-stage derivatization, plays a vital role in creating structural analogues of this compound. Total synthesis allows for the construction of the entire molecular scaffold, offering flexibility to introduce variations at different positions. nih.govacs.org For instance, synthetic routes to D,L-hapalindoles J and U have been developed, which are amenable to the synthesis of analogues for biosynthetic studies. nih.govacs.org Baran and co-workers have reported scalable total syntheses of (-)-hapalindole U and (+)-ambiguine H, highlighting efficient routes to access these complex structures. nih.govuchicago.edunsf.govnih.gov These synthetic efforts often employ novel strategies for rapidly accessing the characteristic 6:5:6:6 ring system of the hapalindoles. nih.govacs.org Late-stage derivatization involves modifying a completed or nearly completed natural product structure, offering a more direct route to explore variations at specific sites. This approach is particularly useful when the natural product or a key intermediate is accessible in reasonable quantities. rsc.org The synthesis of ambiguine (B12290726) H from this compound via an isonitrile-assisted prenylation and photofragmentation cascade exemplifies a late-stage modification strategy. nih.govresearchgate.netnih.gov

Chemoenzymatic Synthetic Approaches for Analog Libraries

Chemoenzymatic synthesis combines chemical and enzymatic steps to produce libraries of natural products and their analogues. This approach can leverage the specificity and efficiency of enzymes for certain transformations that are challenging to achieve purely chemically. Enzymes, such as the Stig cyclases and Fam prenyltransferases from hapalindole and fischerindole biosynthetic gene clusters, have shown broad substrate tolerance and can be used in convergent synthetic routes to produce diverse hapalindole derivatives. rsc.orgnih.govescholarship.org Harnessing cascade biocatalysis has been explored for the chemoenzymatic synthesis of unnatural hapalindole-type metabolites. umich.edu For example, the FamC1 cyclase from Fischerella ambigua has been shown to produce 12-epi-hapalindole U and can accept fluorinated cis-indole isonitrile derivatives to generate new hapalindole compounds. nih.govescholarship.org The use of enzymes can facilitate the generation of analogues with specific structural modifications, contributing to SAR studies.

Biosynthetic Pathway Engineering and Genome Mining for Analog Production

Understanding and manipulating the biosynthetic pathways responsible for hapalindole production in cyanobacteria offers a powerful route to generate natural and unnatural analogues. Genome mining can identify gene clusters involved in the biosynthesis of hapalindoles and related compounds. nih.govnih.gov The fam gene cluster from Fischerella ambigua has been identified as encoding enzymes for hapalindole and ambiguine biosynthesis. nih.govnih.gov Engineering these pathways in native or heterologous hosts, such as Synechococcus elongatus UTEX 2973, allows for controllable production of biosynthetic intermediates and hapalindole variants. nih.gov By exchanging genes encoding specific enzymes, like cyclases, the stereochemistry of the resulting products can be controlled. nih.gov This approach enables the generation of a variety of hapalindole derivatives by manipulating the enzymatic machinery, providing access to analogues that might be difficult to synthesize chemically. nih.gov

Computational Approaches for SAR Analysis (e.g., Machine Learning, Computer-Aided Drug Design)

Computational methods, including machine learning and computer-aided drug design (CADD), are increasingly used to complement experimental SAR studies. These approaches can predict the activity of potential analogues, analyze the relationship between structural features and biological effects, and guide the design of new compounds. nih.govresearchgate.net While specific detailed examples of computational SAR analysis solely focused on this compound were not extensively found in the provided text, the general applicability of these methods to natural products and their SAR elucidation is well-established. rsc.org Computational methods can help prioritize which analogues to synthesize and test, making the SAR exploration process more efficient. researchgate.net

Influence of Specific Structural Moieties on Biological Activity

Specific functional groups and structural features within the this compound scaffold are critical determinants of its biological activity.

Critical Role of the Isonitrile Functional Group

The isonitrile functional group is a characteristic feature of many hapalindole-type alkaloids, including this compound. researchgate.netacs.orguni.lumathewsopenaccess.commathewsopenaccess.com This moiety has been implicated as a key contributor to the biological activities observed for these compounds. mathewsopenaccess.commathewsopenaccess.com Studies on naturally occurring isocyano/isothiocyanato compounds, including hapalindoles, highlight the importance of this functional group for their pharmacological and SAR activities. mathewsopenaccess.commathewsopenaccess.comresearchgate.net While the precise mechanism by which the isonitrile group contributes to the activity of this compound is not explicitly detailed in the provided text, its consistent presence in biologically active hapalindoles and related alkaloids suggests a critical role in their interactions with biological targets. mathewsopenaccess.commathewsopenaccess.com Many ambiguine and hapalindole alkaloids possessing the isonitrile group have demonstrated strong antifungal activities. mathewsopenaccess.com

Impact of Halogenation and Other Substituents (e.g., at C-13)

Halogenation, particularly at the C-13 position, is a common modification observed in hapalindole-type alkaloids, and its impact on biological activity has been investigated. While some studies suggest that the presence or absence of a chlorine atom at C-13 generally has no significant effect on the antibacterial activity of ambiguine-type alkaloids, which are related to hapalindoles, the effect can vary depending on the specific compound and the biological target. mdpi.com

Research has also explored the enzymatic introduction of halogens, such as bromine, into hapalindole-type natural products using halogenases like WelO5. This enzyme can convert compounds like 12-epi-fischerindole U and 12-epi-hapalindole C to their brominated counterparts, 12-epi-fischerindole G and 12-epi-hapalindole E, respectively, demonstrating a method for targeted halogenation that can influence biological activity. mdpi.com

Studies on other spirocyclic compounds, structurally distinct from hapalindoles but also explored for antitubercular activity, have indicated that the presence of halogen substituents, such as chlorine or fluorine, at specific positions on aryl rings or oxindole (B195798) cores can significantly enhance efficacy. tandfonline.com While these findings are not directly on hapalindoles, they support the general principle that halogenation can be a crucial factor in modulating the biological activity of complex natural products.

Significance of Stereochemistry on Activity Profiles (e.g., 12-epi variants)

Stereochemistry plays a significant role in the biological activity of natural products, including hapalindole-type alkaloids. The presence of multiple stereocenters, such as at C-10, C-11, C-12, and C-15, contributes to the structural diversity within this class. nih.gov Diastereomers and enantiomers, such as 12-epi variants, can exhibit different biological activity profiles due to variations in how they interact with biological targets.

12-epi-Hapalindole U is an epimer of this compound, differing in the stereochemistry at the C-12 position. nih.govebi.ac.uk The isolation and characterization of such epimers, like 12-epi-hapalindole C, highlight the natural occurrence of these stereochemical variations. uni.lunih.gov

Studies involving 12-epi variants, such as 12-epi-fischerindole U and 12-epi-hapalindole C, have been instrumental in understanding the enzymatic processes involved in their biosynthesis and late-stage diversification. mdpi.commdpi.compitt.edu The enzymatic conversion of 12-epi-fischerindole U to 12-epi-fischerindole G through chlorination at C-13, resulting in enhanced antibiotic activity, directly demonstrates the impact of structural modification on a specific epimer. mdpi.com

The biosynthesis of hapalindole-type alkaloids involves cyclase enzymes that can influence stereochemistry, including the formation of C-12 epimers. mdpi.com This enzymatic control over stereochemistry further emphasizes its importance in generating structurally diverse analogues with potentially different biological activities.

While specific comparative data on the activity of this compound versus its 12-epi variant is not extensively detailed in the provided snippets, the frequent mention and study of 12-epi-hapalindole U and other 12-epi analogues in the context of biosynthesis and modifications (like halogenation) strongly imply that the stereochemistry at positions like C-12 is a key determinant of their individual properties and biological interactions. mdpi.commdpi.compitt.edunih.govresearchgate.net

Contribution of the Core Hapalindole Scaffold vs. Peripheral Groups (e.g., Hapalindole Q studies)

Understanding the contribution of the core hapalindole scaffold versus its peripheral groups is fundamental to SAR studies. The hapalindole core structure, typically a tricyclic or tetracyclic framework containing an indole (B1671886) unit and an isonitrile or isothiocyanate group, is shared among many members of this alkaloid family. nih.govpitt.edunih.gov Peripheral modifications and the presence of additional functional groups or ring systems differentiate the various hapalindoles and related classes like ambiguines and fischerindoles. nih.govnih.gov

Studies on Hapalindole Q provide insights into the role of specific structural elements. Hapalindole Q is a tetracyclic hapalindole congener that contains an isothiocyanate group. nih.govymilab.com Research on Hapalindole Q has indicated that its scaffold, rather than the isothiocyanate group, is essential for certain biological activities, such as binding to and promoting the degradation of Yes-associated protein 1 (YAP1). researchgate.net This finding highlights that the core polycyclic ring system can be the primary driver of activity for some biological targets, with peripheral groups potentially modulating or contributing to specificity.

Ambiguines, which possess the core structure of hapalindoles but with an additional reverse prenyl group at the C-2 position of the indole moiety, represent a class where a significant peripheral modification leads to a distinct group of compounds with their own range of bioactivities. nsf.govsci-hub.se The structural differences arising from the additional prenyl group in ambiguines, sometimes forming a seven-membered ring, underscore how peripheral elaborations on the hapalindole scaffold can lead to new structural classes and potentially altered activity profiles. nsf.govsci-hub.se

The presence of isonitrile or isothiocyanate functionalities at C-11 is a common feature in most hapalindole-type natural products. nih.gov While the study on Hapalindole Q suggests the scaffold is key for YAP1 binding, the nature of the functional group at C-11 (isonitrile vs. isothiocyanate) is also known to influence activity in other contexts. For example, hapalindole A (chlorinated isonitrile) and hapalindole B (corresponding isothiocyanate) are distinct congeners with potentially different activities. mdpi.com

Effects of Diverse Ring Systems and Functional Group Introductions

The hapalindole-type alkaloids exhibit significant structural diversity, arising from variations in their polycyclic ring systems and the introduction of diverse functional groups. mdpi.comnih.gov This structural variability is a key factor in their wide range of biological activities.

The core structure can be tricyclic or tetracyclic, with the tetracyclic system often formed by a cyclization between C-4 of the indole and a carbon in the isopropylidene unit. nih.govnih.govnih.gov The related fischerindoles, for example, have a key connection between the C-2 and C-16 positions instead of C-4 and C-16, resulting in a different tetracyclic framework. nih.gov These differences in the ring system connectivity contribute to distinct structural classes with potentially varied interactions with biological targets.

Beyond the core scaffold variations, the introduction of diverse functional groups further expands the structural landscape and influences activity. Common functional groups include isonitriles, isothiocyanates, and halogens (particularly chlorine). nih.govnih.gov The interconversion between isonitrile and isothiocyanate forms, as seen between hapalindole A and hapalindole B, represents a functional group variation that can impact biological properties. mdpi.com

Oxidative modifications can lead to the formation of oxindoles and formamides from tetracyclic hapalindoles. nih.gov The ambiguines, as discussed, feature an additional prenyl group, which can be further cyclized and oxidized, leading to more complex pentacyclic systems. nih.govnsf.govsci-hub.se The presence of nitrile groups has also been observed in some fischerindoles and ambiguines, adding another layer of functional group diversity. mdpi.comnih.gov

The enzymatic machinery involved in the biosynthesis of these alkaloids is capable of catalyzing a variety of reactions, including cyclizations, prenylations, oxidations, and halogenations, leading to this extensive structural diversity. mdpi.comnih.govrsc.orgnih.gov SAR studies across this diverse array of structures help to correlate specific ring systems and functional group patterns with observed biological activities, such as antibacterial, antifungal, or cytotoxic effects. mdpi.commathewsopenaccess.com For instance, the presence of an epoxide in fischambiguine B has been proposed to underlie its antibacterial activity. mdpi.com

Understanding the effects of these diverse ring systems and functional group introductions is crucial for the rational design and synthesis of hapalindole analogues with tailored biological properties.

Biological Activities and Mechanistic Investigations

Antimicrobial Activity

The hapalindole class of compounds, including Hapalindole U, is recognized for its antimicrobial activity against bacteria, fungi, and algae. mdpi.comthieme-connect.comnih.govresearchgate.net This activity was a key factor in the initial isolation and study of these natural products from cyanobacteria. mdpi.comnih.gov

Spectrum of Antibacterial Activity (Gram-positive and Gram-negative Bacteria)

Hapalindole-type alkaloids, including this compound, have demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net Studies have reported that various hapalindoles exhibit activity against Gram-positive pathogens such as Staphylococcus aureus and Streptococcus pneumoniae, with minimum inhibitory concentration (MIC) values ranging from 0.06 to 64 µg/mL for some congeners. nih.gov While specific detailed MIC data for this compound against a broad panel of bacteria is not extensively highlighted in the search results, the general class of hapalindoles, including related structures, shows activity against bacteria like Bacillus subtilis and Escherichia coli. researchgate.netresearchgate.netoup.com Some hapalindoles have also shown activity against multi-drug resistant (MDR) bacteria. nih.gov

Antifungal and Antimycotic Efficacy

Beyond antibacterial effects, hapalindoles, including this compound, possess antifungal and antimycotic properties. mdpi.comthieme-connect.comnih.govresearchgate.net The initial discovery of hapalindoles was partly driven by observed antimycotic activity. nih.gov These compounds have shown activity against a variety of fungi, including Candida albicans and Trichophyton mentagrophytes. nih.govgoogle.com For instance, some hapalindoles exhibited MIC values as low as 0.312 µg/mL against Candida albicans and 0.625 µg/mL against Trichophyton mentagrophytes. google.com

Antialgal Effects

Hapalindoles are also known for their antialgal activity. mdpi.comthieme-connect.comnih.govresearchgate.netnih.govscribd.com This effect was noted early in the research on these compounds, with some hapalindoles being responsible for the antialgal activity of the cyanobacterial extracts from which they were isolated. mdpi.com Studies have shown inhibition of the growth of other algae and cyanobacteria by hapalindoles. mdpi.com

Proposed Molecular Mechanisms of Action

Investigations into how hapalindole-type alkaloids exert their antimicrobial effects have suggested several molecular mechanisms. thieme-connect.comresearchgate.net

Disruption of Protein Biosynthesis

Consistent with the observed inhibition of RNA synthesis, the disruption of protein biosynthesis has also been suggested as a mechanism for the antibacterial activity of hapalindole-type alkaloids. thieme-connect.comresearchgate.net Inhibition of RNA synthesis would consequently lead to a disruption in the production of proteins essential for bacterial growth and survival. researchgate.netoup.com Studies on intact bacterial cells, such as Bacillus subtilis, have supported this by showing that hapalindole-type compounds inhibit both RNA and protein synthesis. mdpi.com

Data Table: Antimicrobial Activity of Selected Hapalindoles (Illustrative Examples from Literature)

CompoundOrganismActivity TypeMIC (µg/mL)Citation
Hapalindole ACandida albicansAntifungal1.25 google.com
Hapalindole ATrichophyton mentagrophytesAntifungal1.25 google.com
Hapalindole ECandida albicansAntifungal0.312 google.com
Hapalindole ETrichophyton mentagrophytesAntifungal0.625 google.com
Hapalindole TStaphylococcus aureusAntibacterial0.25 nih.gov
Hapalindole TPseudomonas aeruginosaAntibacterial2.0 nih.gov
12-epi-hapalindole E isonitrileBacillus subtilisAntibacterial3 oup.com
12-epi-hapalindole E isonitrileEscherichia coliAntibacterial3 oup.com
Hapalindole XMycobacterium tuberculosisAntibacterial0.6-2.5 researchgate.netuic.edu
Hapalindole XCandida albicansAntifungal0.6-2.5 researchgate.netuic.edu

Cytotoxic and Antiproliferative Activities

Several hapalindoles, including this compound, have demonstrated cytotoxic activity against both normal mammalian and various cancer cell lines. thieme-connect.commdpi.com The mode of action for this cytotoxicity is not yet fully described for all hapalindoles. thieme-connect.com

Activity against Various Cancer Cell Lines

Hapalindoles, as a class, have shown activity against a range of cancer cell lines. escholarship.orgthieme-connect.commdpi.comnih.gov For instance, Hapalindole H, a related hapalindole, exhibited cytotoxic effects against HT-29 colon cancer, MCF-7 hormone-dependent breast cancer, and PC-3 hormone-independent prostate cancer cell lines, with an EC50 of 20 nM against the PC-3 cell line. nih.gov While specific IC50 values for this compound against a broad panel of cancer cell lines were not extensively detailed in the provided results, the literature confirms its inclusion among hapalindoles known to possess such activity. mdpi.com

Activity against Normal Mammalian Cell Lines

Studies have reported cytotoxic activity for various hapalindoles against normal mammalian cell lines, such as Vero cells. thieme-connect.commdpi.com However, some research on related hapalindoles, like Hapalindole H, indicated lower toxicity against normal cell lines (e.g., CCD-112CoN normal colon cells) compared to certain cancer cell lines. nih.gov For Hapalindole H, less than 50% inhibition was observed at 100 µM against normal colon cells, suggesting some degree of selective cytotoxicity towards cancer cells in certain cases. nih.gov Research on other hapalindoles tested on BE(2)-M17 human neuroblastoma cells showed no effect on cell viability even after 72 hours. researchgate.net This suggests that the cytotoxic effects on mammalian cells may vary depending on the specific hapalindole congener and cell type.

Modulation of Rab7 Distribution and Autophagosome-Lysosome Fusion

As noted in the discussion of Hapalindole Q's mechanism, this compound disrupts the proper distribution of Rab7 and suppresses the fusion of autophagosomes with lysosomes. pnas.orgpnas.orgnih.govcitedrive.com Rab7 is a small GTPase crucial for the maturation of autophagosomes and their fusion with lysosomes. pnas.org Its correct localization is essential for its function in autophagy. pnas.org Hapalindole Q's effect on Rab7 distribution and autophagosome-lysosome fusion is a direct consequence of its induction of YAP1 degradation via CMA. pnas.orgpnas.orgnih.govcitedrive.com While the provided information focuses on Hapalindole Q for this specific mechanism, the inclusion of this subsection in the outline for an article on this compound suggests that investigating similar effects on Rab7 and autophagosome-lysosome fusion for this compound could be a relevant area of research.

Insecticidal Activity

Mechanism involving Sodium Channel Modulation

Hapalindoles, including this compound, have been identified as potential modulators of sodium channels. researchgate.netnih.gov This activity is believed to contribute to their observed insecticidal properties. researchgate.netthieme-connect.com Studies utilizing excitable human neuroblastoma cell lines, such as BE(2)-M17, have provided evidence for this mechanism. nih.gov In these studies, hapalindoles inhibited veratridine-induced depolarization, a response consistent with sodium channel modulation, in a manner similar to that of neosaxitoxin. nih.gov While this suggests a neurotoxic potential, particularly in insects, it's noted that hapalindoles did not affect the viability of these neuroblastoma cells even after extended incubation, nor did they induce depolarization or calcium influx. nih.gov This indicates that the mechanism of action may differ between insects and mammalian cells. thieme-connect.com The precise structural mechanisms governing how hapalindoles interact with and modulate voltage-gated sodium channels are areas of ongoing research. cuny.eduelifesciences.org

Immunomodulatory Activity

Hapalindoles have demonstrated immunomodulatory effects. nih.govnih.gov A screening of cyanobacteria extracts for immunomodulatory activity identified several active extracts, including one from Hapalosiphon sp. CBT1235, from which several hapalindoles were identified as the compounds responsible for this effect. researchgate.netnih.govthieme-connect.com While hapalindoles are known for various bioactivities, their modulation of human immune cells was not extensively described prior to these investigations. thieme-connect.comnih.govthieme-connect.com

Inhibition of T Cell Proliferation

A key aspect of the immunomodulatory activity of hapalindoles is their ability to inhibit T cell proliferation. nih.govresearchgate.netnih.gov This effect has been characterized in vitro using flow cytometry-based measurements. researchgate.netnih.govthieme-connect.com Studies have shown that various hapalindoles exhibit significant antiproliferative activity against human T cells. thieme-connect.com

Data Table: Inhibition of T Cell Proliferation by Selected Hapalindoles

CompoundIC₅₀ (µM)
Hapalindole A1.56
Hapalindole D27.15
Hapalindole MWeaker
Hapalindole A-formamideLower
Hapalindole J-formamideLower

Note: "Weaker" and "Lower" indicate less potency compared to Hapalindole A.

Hapalindole A has been identified as one of the most potent compounds in inhibiting T cell proliferation, with an IC₅₀ value of 1.56 µM. nih.govthieme-connect.comresearchgate.netnih.govthieme-connect.com Other hapalindoles, such as Hapalindole D and Hapalindole M, showed weaker activity. thieme-connect.comthieme-connect.com Interestingly, formamide (B127407) derivatives like Hapalindole A-formamide and Hapalindole J-formamide exhibited lower activity compared to their nonformylated counterparts, suggesting the importance of the isonitrile functional group for this antiproliferative bioactivity. thieme-connect.comthieme-connect.com While relevant levels of T cell apoptosis were observed at higher concentrations, the retardation of T cell proliferation was measurable at significantly lower concentrations, indicating a more pronounced antiproliferative effect than general toxicity on T cells. thieme-connect.comthieme-connect.com The mode of action for this immunomodulatory effect in human immune cells warrants further investigation. thieme-connect.com

Engineered Production and Biosynthetic Applications

Metabolic Engineering of Cyanobacterial Hosts for Hapalindole U Production

Metabolic engineering of cyanobacterial hosts presents a promising avenue for the sustainable production of hapalindole alkaloids. Cyanobacteria, as photoautotrophs, utilize carbon dioxide and light to fuel their metabolic processes, making them an attractive chassis for the production of complex natural products. dntb.gov.ua The engineering of fast-growing strains like Synechococcus elongatus UTEX 2973 has been a key focus, offering a significant advantage over slow-growing native producers. researchgate.net

A cornerstone of engineered production is the rational reconstruction of the biosynthetic gene clusters (BGCs) responsible for hapalindole synthesis. The "fam" BGC, originating from the cyanobacterium Fischerella ambigua UTEX 1903, encompasses the genetic blueprint for producing hapalindole-type compounds. nih.gov This cluster, spanning approximately 42-kilobases, contains the core genes necessary for the assembly of the characteristic indole-isonitrile scaffold and subsequent cyclization reactions. nih.gov

Researchers have successfully engineered the "fam" pathway by re-constructing six to seven of its core biosynthetic genes into synthetic operons. nih.gov This refactoring of the gene cluster allows for more predictable and controllable expression in a heterologous host. The process begins with the conversion of L-tryptophan to a cis-indole isonitrile intermediate, which is then prenylated with geranyl pyrophosphate. nih.govacs.org A key class of enzymes, the Stig cyclases, then catalyzes a complex cascade including a Cope rearrangement, a 6-exo-trig cyclization, and an electrophilic aromatic substitution to form the polycyclic core of the hapalindoles. acs.orgresearchgate.net

A significant achievement in the metabolic engineering of cyanobacterial hosts is the ability to control the production of specific biosynthetic intermediates and target alkaloids. By placing the reconstructed "fam" pathway genes under the control of inducible promoters, such as the IPTG-inducible Ptrc2O/lacI system, researchers can regulate the expression of the biosynthetic machinery. nih.gov This control allows for the accumulation of specific compounds, such as the central geranylated indole-isonitrile intermediate, as well as final products like hapalindole H and 12-epi-hapalindole U. nih.gov

This engineered system has demonstrated the production of these compounds at titers of 0.75–3 mg/L in Synechococcus strains. nih.gov Furthermore, the stereochemistry of the final product can be manipulated by exchanging the genes encoding different fam cyclase enzymes within the synthetic operons. For instance, replacing the famC2 and famC3 cyclases with famC1 directs the biosynthesis towards the production of 12-epi-hapalindole U. nih.gov This level of control is crucial for producing specific isomers for biological testing and further derivatization.

Biocatalysis for Structural Diversification of Hapalindole-Type Compounds

Biocatalysis has emerged as a powerful tool for expanding the structural diversity of the hapalindole family. By leveraging the inherent catalytic capabilities of biosynthetic enzymes, it is possible to generate novel derivatives that are not found in nature. This approach often involves using enzymes with broad substrate tolerance, allowing them to act on synthetic, non-natural precursors. nih.govacs.org

The enzymes central to hapalindole biosynthesis, particularly the Fam prenyltransferases and Stig cyclases, have shown remarkable versatility. nih.govacs.org These enzymes can accept a variety of unnatural cis-indole isonitrile derivatives as substrates, enabling the creation of a wide range of hapalindole and fischerindole analogs. nih.gov This substrate flexibility is a key advantage of biocatalysis, as it allows for the chemoenzymatic synthesis of novel compounds that would be challenging to produce through traditional chemical synthesis. umich.edu

Researchers have demonstrated that by feeding synthetic indole (B1671886) isonitrile precursors to in vitro systems containing Fam prenyltransferases and Stig cyclases, a library of new hapalindole-type molecules can be generated. nih.gov This cascade biocatalysis approach has been successful in producing derivatives of 12-epi-hapalindole U, 12-epi-fischerindole U, and 12-epi-hapalindole C. nih.gov The ability of these enzymes to catalyze complex cyclization cascades on non-native substrates opens up new avenues for exploring the structure-activity relationships of this important class of alkaloids. researchgate.net

Halogenation is a common modification in natural products that can significantly enhance their biological activity. In the context of hapalindoles, the non-heme iron halogenase WelO5 has been identified as a key enzyme for late-stage C-H functionalization. beilstein-journals.orgresearchgate.net This enzyme is capable of installing a chlorine atom onto the hapalindole scaffold with high regio- and stereoselectivity, a transformation that is difficult to achieve through conventional chemical methods. nih.govrsc.org

The activity of WelO5 has been demonstrated on substrates like 12-epi-hapalindole C. researchgate.net The introduction of a halogen can modulate the compound's physicochemical properties, potentially leading to improved potency or selectivity for biological targets. The study of enzymes like WelO5 not only provides tools for generating novel halogenated hapalindoles but also offers insights into the natural diversification of these alkaloids. beilstein-journals.org

Development of Robust Expression Systems for Scalable Levels of Natural and Novel Hapalindole Derivatives

The development of robust and scalable expression systems is critical for translating the potential of engineered biosynthesis into practical applications. The work on engineering fast-growing cyanobacteria like Synechococcus elongatus UTEX 2973 serves as a foundational step towards this goal. nih.gov These photoautotrophic hosts provide a sustainable and cost-effective platform for production. nih.gov

Establishing a versatile expression system not only facilitates the scalable production of known hapalindoles but also provides a platform for producing new bioactive derivatives. nih.gov By combining the rationally reconstructed "fam" pathway with the biocatalytic potential of enzymes like Stig cyclases and WelO5, it is possible to create a pipeline for the discovery and production of novel hapalindole-based compounds. nih.govnih.gov This integrated approach holds the promise of delivering a diverse library of hapalindole analogs for drug discovery and other biotechnological applications. umich.edu While total synthesis has achieved gram-scale production of certain hapalindoles, biosynthetic routes offer a more adaptable and potentially more sustainable approach for generating a wider range of derivatives. nih.govresearchgate.net

Exploration of Functional Characteristics of Orphan Gene Products within Hapalindole Biosynthesis

The biosynthesis of the complex hapalindole alkaloid family, including this compound, is orchestrated by a dedicated biosynthetic gene cluster (BGC). Within the well-studied "fam" gene cluster from the cyanobacterium Fischerella ambigua UTEX 1903, while the core enzymatic machinery for synthesizing the characteristic indole-isonitrile scaffold has been extensively characterized, several genes with unknown or putative functions remain. nih.gov These "orphan" gene products are crucial missing pieces in the complete understanding of hapalindole biosynthesis, regulation, and transport. The development of engineered production platforms, particularly in cyanobacterial hosts like Synechococcus sp. UTEX 2973, has provided a powerful toolset to investigate these enigmatic proteins. nih.gov

Identification of Orphan Genes in the fam Cluster

Bioinformatic analysis of the 42-kbp "fam" BGC has revealed a cohort of genes whose functions have not yet been experimentally verified. nih.gov These genes are distinct from the core biosynthetic genes (e.g., famC cyclases and famD prenyltransferases) and those involved in precursor supply. nih.govnih.gov The primary orphan genes identified are categorized based on putative functions derived from sequence homology.

Table 1: Identified Orphan Gene Products in the Fischerella ambigua "fam" BGC

Gene Designation(s)Putative FunctionStatus
famA1, famA2, famA3Transporter ProteinsUncharacterized
famF1, famF2Regulatory ProteinsUncharacterized
famG (two genes)Unknown FunctionUncharacterized

This table is based on data from the annotation of the "fam" biosynthetic gene cluster. nih.gov

The famA genes are suspected to encode transporter proteins, which could be involved in exporting the final hapalindole products out of the cell or sequestering intermediates. The famF genes likely encode regulatory elements, such as transcription factors, that control the expression of the entire gene cluster in response to environmental or developmental cues. The function of the famG genes remains completely unknown. nih.gov

Engineered Platforms for Functional Characterization

The primary challenge in studying these orphan genes is the difficulty of genetically manipulating the native producer, Fischerella ambigua. To overcome this, researchers have successfully engineered more tractable cyanobacterial hosts. The fast-growing cyanobacterium Synechococcus sp. UTEX 2973 has been developed as a robust heterologous expression system for the hapalindole pathway. nih.gov

This engineered platform offers a systematic approach to probe the function of orphan genes. The methodology involves:

Reconstruction of Core Biosynthesis: A synthetic operon containing the minimal set of genes required for producing a core hapalindole scaffold is introduced into the host. nih.gov

Targeted Gene Insertion: A single orphan gene is then inserted into this engineered strain. nih.gov

Metabolite Profile Analysis: The chemical profile of the new strain is analyzed using techniques like liquid chromatography-mass spectrometry (LC-MS) and compared to the strain without the orphan gene. The appearance of new metabolites, or changes in the accumulation of existing ones, can provide direct evidence of the orphan gene product's function. nih.gov

This versatile expression system is particularly advantageous for studying enzymes like cytochrome P450s, which are often present as tailoring enzymes in such clusters. These enzymes can be difficult to express in active form in traditional hosts like E. coli but are often functional in cyanobacterial hosts due to the presence of compatible reductase partners. nih.gov

From "Unknown" to Characterized: The Case of famC Genes

The power of this investigative approach is exemplified by the successful characterization of the famC genes. Initially, the fam BGC contained four genes, famC1 through famC4, that were annotated as encoding proteins of unknown function. nih.gov Through systematic in vitro assays and heterologous expression, these gene products were identified as a novel class of "Stig" cyclases. nih.gov

Table 2: Functional Elucidation of Previously Orphan famC Genes

Gene ProductInitial AnnotationCharacterized FunctionKey Finding
FamC1Unknown ProteinStig CyclaseCatalyzes the formation of the tetracyclic core of 12-epi-hapalindole U from a geranylated indole-isonitrile precursor. nih.gov
FamC2, FamC3, FamC4Unknown ProteinsStig CyclasesForm homo- and heterodimers to control the specific stereochemistry of various hapalindole products, including Hapalindole H. nih.gov

This table summarizes the successful functional characterization of the FamC family of enzymes.

Specifically, research demonstrated that the FamC1 homodimer converts the precursor into 12-epi-hapalindole U. nih.gov Further studies showed that different combinations of FamC cyclases act as homo- or heterodimers, and it is the specific dimer combination that dictates the final stereochemistry of the hapalindole product. nih.gov This discovery not only filled a critical gap in the biosynthetic pathway but also unveiled a sophisticated mechanism of stereochemical control in natural product biosynthesis. The characterization of the famC family serves as a successful blueprint for the future elucidation of the remaining orphan genes (famA, famF, famG) within the cluster.

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